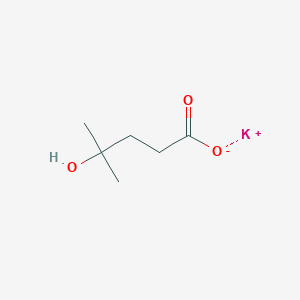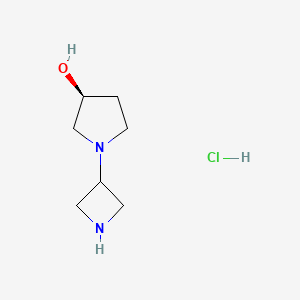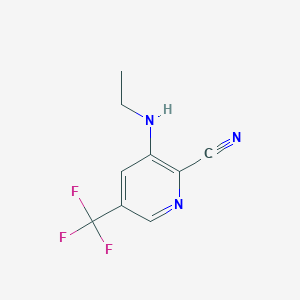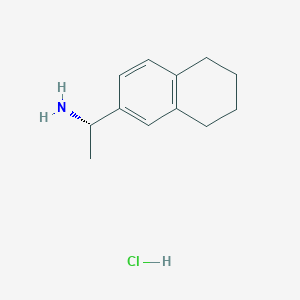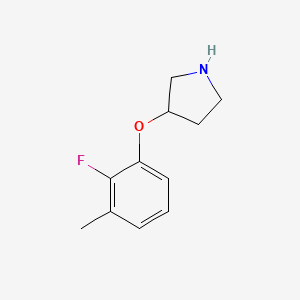
3-(2-Fluoro-3-methylphenoxy)pyrrolidine
Descripción general
Descripción
3-(2-Fluoro-3-methylphenoxy)pyrrolidine is a chemical compound with a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . This compound is part of a larger class of compounds known as pyrrolidines, which are widely used by medicinal chemists to develop compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle . The presence of fluorine and the pyridine moiety in the structure contributes to its unique physicochemical properties .Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis and Modification
Synthesis of Fluorinated Chromenes The compound has been utilized in the synthesis of fluorinated chromenes, a class of organic compounds. Specifically, reactions involving 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene with phenols in dry pyridine lead to the formation of 3-fluoro-2,2-dimethyl-2H-chromenes, which are analogues of natural insect antijuvenile hormones (Camps et al., 1980).
Applications in Cognitive Enhancement and Molecular Inhibition
Cognition-Enhancing Properties The compound has shown potential in enhancing cognition. A series of 3-(aryloxy)pyridines, including 3-(2-fluorophenoxy)pyridine, exhibited activity in enhancing retention for passive avoidance learning in mice, indicating potential therapeutic properties for the treatment of cognitive disorders (Butler et al., 1981).
Molecular Docking and Inhibition Studies The compound has been involved in docking studies to understand the molecular features contributing to high inhibitory activity. Docking of derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, and others complexed with c-Met kinase, provided insights into their orientations and active conformations as inhibitors (Caballero et al., 2011).
Applications in Antitumor Activity and Molecular Recognition
Antitumor Activity in Mesothelioma Models Nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds acted as cyclin-dependent kinase 1 inhibitors and induced apoptotic responses, suggesting their potential for cancer therapy (Carbone et al., 2013).
Stereoselective Molecular Recognition The stereoselective recognition of 3-fluoro-4-hydroxyprolines by the VHL E3 ubiquitin ligase for targeted protein degradation was another significant application. This study highlighted the nuanced effects of hydroxylation and fluorination on molecular recognition and provided insights into the use of these compounds in targeted protein degradation (Testa et al., 2018).
Direcciones Futuras
Pyrrolidine derivatives, including 3-(2-Fluoro-3-methylphenoxy)pyrrolidine, hold promise in the field of drug discovery due to their diverse biological activities . The development of new pyrrolidine compounds with different biological profiles is an active area of research . It is expected that many novel applications of pyrrolidine derivatives will be discovered in the future .
Propiedades
IUPAC Name |
3-(2-fluoro-3-methylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-3-2-4-10(11(8)12)14-9-5-6-13-7-9/h2-4,9,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLXQVYXELIYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




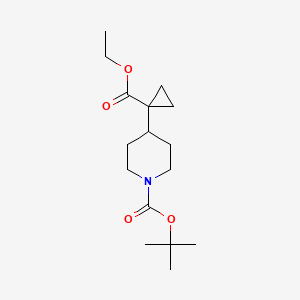
![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)
![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)
![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)
![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)

